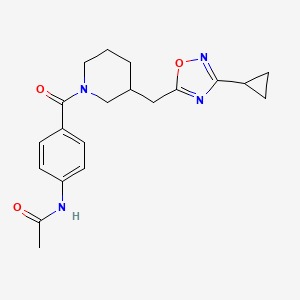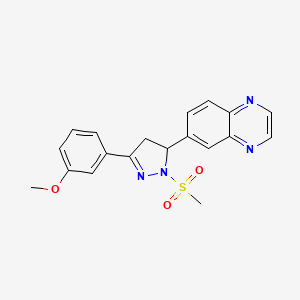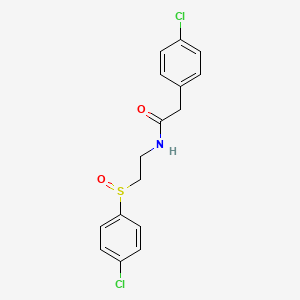
2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It was designed and synthesized as part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involved the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available resources.Wirkmechanismus
Target of Action
Compounds with a similar structure, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
They have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .
Pharmacokinetics
The related compounds were found to be non-toxic to human cells , which suggests they might have favorable pharmacokinetic properties.
Result of Action
They have been found to exhibit significant anti-tubercular activity .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is its selectivity for PTPs that are overexpressed in disease states. This selectivity minimizes off-target effects and reduces the risk of toxicity. This compound also has good pharmacokinetic properties, including good oral bioavailability and a long half-life, making it a potential candidate for clinical development.
One of the main limitations of this compound is its lack of specificity for individual PTPs. This compound inhibits a broad range of PTPs, which can lead to unintended consequences and off-target effects. This compound also has limited solubility in water, which can make it challenging to formulate for clinical use.
Zukünftige Richtungen
The potential therapeutic applications of 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile are vast, and there are many future directions for research. One area of focus is the development of more selective PTP inhibitors that target specific PTPs implicated in disease states. Another area of focus is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of disease and to identify potential biomarkers of response. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves the condensation of 2-cyanonicotinonitrile and 1-(4-piperidinyl)piperazine with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography, yielding this compound as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking PTPs that promote tumor growth and survival. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance by activating PTPs that promote insulin signaling. This compound has also been shown to reduce inflammation and oxidative stress, which are key drivers of diabetes complications.
In autoimmune disorders, this compound has been shown to modulate the immune response by inhibiting PTPs that promote inflammation and autoimmunity. This compound has also been shown to promote the differentiation of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
Biochemische Analyse
Biochemical Properties
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Mechanism
It is suggested that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Eigenschaften
IUPAC Name |
2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c17-10-12-2-1-5-20-15(12)23-13-3-8-21(9-4-13)16(22)14-11-18-6-7-19-14/h1-2,5-7,11,13H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPCNBLIFUGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2951522.png)
![7-chloro-2-[(2-hydroxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2951524.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2951528.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2951530.png)
![3-Ethenylsulfonyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2951531.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/no-structure.png)


![1-(2-Cyclobutylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2951537.png)
![(2R)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2951538.png)

